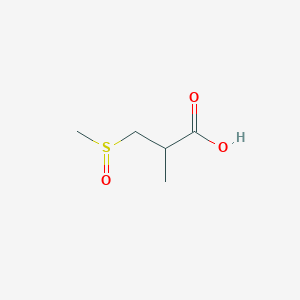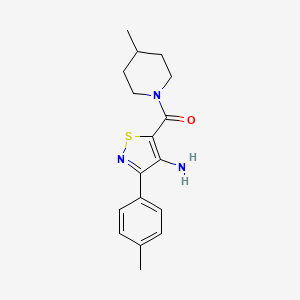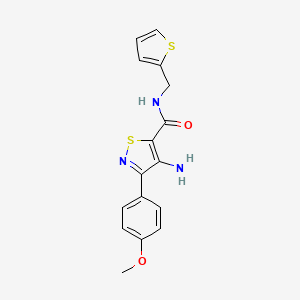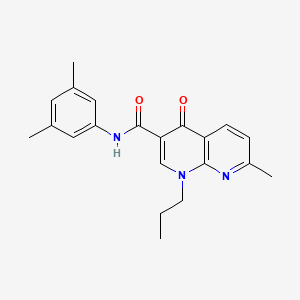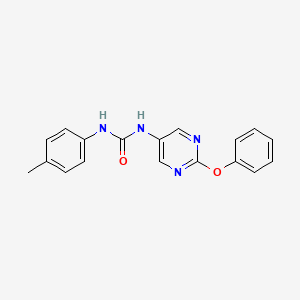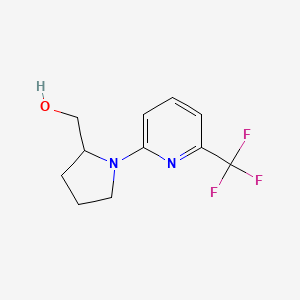![molecular formula C20H23NO2S B2722702 5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 307513-73-1](/img/structure/B2722702.png)
5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is an adamantyl-based compound . Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .
Synthesis Analysis
A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The ester was reduced to alcohol, then subjected to successive hydrobromination and dehydrobromination, thus producing 4,9-divinyl diamantane .Scientific Research Applications
Synthesis and Chemical Transformations
Adamantane derivatives are central to a variety of synthetic and transformational studies, serving as precursors or intermediates in the creation of structurally complex and biologically significant molecules. For example, the synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrate the potential for adamantane compounds in medicinal chemistry, highlighting their role in developing antiviral agents with specific structure-activity relationships (Füsun Göktaş et al., 2012). Similarly, the exploration of adamantane-containing compounds in the formation of stable carbocations through oxidative cleavage-cyclization processes showcases their utility in synthetic organic chemistry, providing pathways to novel oxaadamantane derivatives (Krasutsky et al., 2000).
Antimicrobial and Anti-inflammatory Properties
Adamantane derivatives have shown significant antimicrobial and anti-inflammatory activities, as seen in the synthesis, antimicrobial, and anti-inflammatory activity studies of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These studies reveal the potential of adamantane compounds as therapeutic agents against a range of bacterial and fungal pathogens, as well as their utility in treating inflammation (E. S. Al-Abdullah et al., 2014).
Photocycloaddition and Molecular Structure Studies
The study of photocycloaddition of fumaronitrile to adamantan-2-ones and the subsequent modification of face selectivity by inclusion in β-cyclodextrin and its derivatives provides insights into the stereochemical aspects of photocycloaddition reactions involving adamantane derivatives. These reactions are critical for understanding the chemical behavior of adamantane compounds under light-induced conditions, offering pathways to selectively modified adamantane-based structures (W. Chung et al., 1995).
Noncovalent Interactions and Crystallographic Analysis
The quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and QTAIM analysis exemplifies the importance of understanding the molecular structure and stability of adamantane derivatives. These studies not only reveal the intricate balance of intra- and intermolecular forces shaping the solid-state architecture of these compounds but also provide a foundation for designing molecules with tailored properties (A. El-Emam et al., 2020).
Future Directions
Adamantane derivatives are promising in the field of drug design, with potential therapeutics for iron overload disease, neurological conditions, malaria, tuberculosis, and cancers . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Properties
IUPAC Name |
2-(1-adamantyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-18-16-14-3-1-2-4-15(14)24-17(16)21-19(23-18)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBKIUFJKUZUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)
![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)
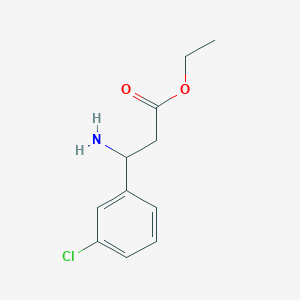
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2722623.png)
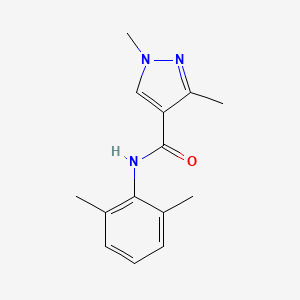
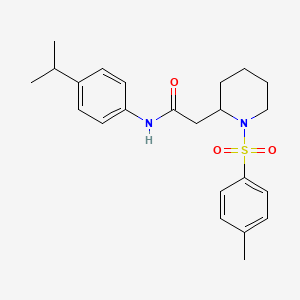
![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
